molecular formula C9H16N2O2 B14715893 1-[(E)-Methyldiazenyl]cyclohexyl acetate CAS No. 13369-61-4

1-[(E)-Methyldiazenyl]cyclohexyl acetate

Cat. No.: B14715893
CAS No.: 13369-61-4
M. Wt: 184.24 g/mol
InChI Key: SZWRJNCRHORIEE-UHFFFAOYSA-N
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Description

1-[(E)-Methyldiazenyl]cyclohexyl acetate is a cyclohexane derivative featuring a methyldiazenyl (N=N-CH₃) group in the E (trans) configuration and an acetate ester at the 1-position of the cyclohexyl ring. The compound’s structure combines the steric and electronic effects of the cyclohexane backbone with the reactive diazenyl group, which may confer unique photochemical or catalytic properties.

Properties

CAS No.

13369-61-4

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

[1-(methyldiazenyl)cyclohexyl] acetate

InChI

InChI=1S/C9H16N2O2/c1-8(12)13-9(11-10-2)6-4-3-5-7-9/h3-7H2,1-2H3

InChI Key

SZWRJNCRHORIEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCCC1)N=NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The esterification process typically involves the use of a catalyst such as Amberlyst 15, and the reaction is carried out at temperatures ranging from 333 to 373 K . The methyldiazenyl group can be introduced through a diazotization reaction, where a primary amine is treated with nitrous acid.

Industrial Production Methods: In an industrial setting, the production of 1-[(E)-Methyldiazenyl]cyclohexyl acetate involves large-scale esterification and hydrogenation processes. Catalysts such as Cu/ZnO/SiO2 are employed to ensure high conversion rates and selectivity . The process is optimized to achieve high atom economy and catalytic efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-Methyldiazenyl]cyclohexyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Hydrogenation of the compound can yield cyclohexanol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

1-[(E)-Methyldiazenyl]cyclohexyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(E)-Methyldiazenyl]cyclohexyl acetate involves its interaction with molecular targets such as enzymes and receptors. The methyldiazenyl group can undergo redox reactions, influencing the activity of enzymes involved in metabolic pathways. Additionally, the compound’s structure allows it to interact with cell membranes, potentially affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural and functional differences between 1-[(E)-Methyldiazenyl]cyclohexyl acetate and related compounds:

Compound Name Molecular Formula Substituents Molecular Mass (g/mol) Key Properties/Applications References
This compound C₉H₁₅N₂O₂ 1-(E)-N=N-CH₃; 1-OAc ~183.23* Hypothesized photolability, potential catalytic uses
1-Methylcyclohexyl acetate C₉H₁₆O₂ 1-CH₃; 1-OAc 156.225 Fragrance intermediate, solvent
Cyclohexyl acetate C₈H₁₄O₂ 1-OAc 142.20 Solvent, flavoring agent
(1-Acetylcyclohexyl) acetate C₁₀H₁₆O₄ 1-OAc; 1-acetyl group 200.23 Pharmaceutical intermediate (ketone ester)
4-(5-Methylbarbituric acid)cyclohexyl acetate C₁₃H₁₈N₂O₅ 4-barbituric acid; 4-OAc 294.30 Sedative/hypnotic drug analog
β-Terpinyl acetate C₁₂H₂₀O₂ 1-OAc; 1-methyl-4-(prop-1-en-2-yl) 196.29 Floral/fruity fragrance component

*Estimated based on structural analogs.

Physicochemical and Functional Differences

  • Steric Effects : The E-configured diazenyl group may create steric hindrance, reducing ester hydrolysis rates compared to 1-methylcyclohexyl acetate .
  • Applications : While cyclohexyl acetate derivatives are widely used in fragrances and solvents , the diazenyl analog’s reactivity suggests niche applications in photoactivated catalysis or drug delivery systems.

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